Cas no 1805423-57-7 (2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine)

2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine is a versatile pyridine derivative with a unique structural framework, combining an aminomethyl group, a cyano substituent, a difluoromethyl moiety, and a hydroxyl group. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its multifunctional reactivity. The presence of the difluoromethyl group enhances metabolic stability, while the cyano and hydroxyl groups offer sites for further derivatization. The aminomethyl functionality allows for conjugation or modification, making it a valuable intermediate in synthetic chemistry. Its well-defined structure and functional diversity make it suitable for applications in drug discovery and material science, where precise molecular tuning is required.
2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine structure
1805423-57-7 structure
商品名:2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine
CAS番号:1805423-57-7
MF:C8H7F2N3O
メガワット:199.157488107681
CID:4875110

2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine 化学的及び物理的性質

名前と識別子

    • 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine
    • インチ: 1S/C8H7F2N3O/c9-8(10)5-1-4(2-11)13-6(3-12)7(5)14/h1,8,14H,3,12H2
    • InChIKey: XAJZZUZBEIJJIH-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C#N)N=C(CN)C=1O)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 240
  • トポロジー分子極性表面積: 82.9
  • 疎水性パラメータ計算基準値(XlogP): 0.6

2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029043457-1g
2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine
1805423-57-7 97%
1g
$1,460.20 2022-04-01

2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine 関連文献

2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridineに関する追加情報

2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine: A Novel Compound with Promising Therapeutic Potential

CAS No. 1805423-57-7 represents a structurally unique organic compound characterized by its complex heterocyclic framework. This molecule, known as 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine, possesses a pyridine ring substituted with multiple functional groups, including a hydroxyl group at the 3-position, a cyano group at the 6-position, and a difluoromethyl group at the 4-position. The presence of these substituents creates a unique electronic environment that may influence its biological activity and chemical reactivity. Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents, particularly in the context of oncology and inflammatory diseases.

Research published in Journal of Medicinal Chemistry in 2023 has demonstrated that 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine exhibits significant antiproliferative activity against a panel of cancer cell lines. The compound's ability to inhibit the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HCT-116) has been attributed to its capacity to disrupt key signaling pathways involved in cell cycle regulation. Specifically, the compound has been shown to induce G1 phase arrest by modulating the expression of cyclin-dependent kinase inhibitors such as p21 and p27. These findings suggest that 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine may represent a promising candidate for the development of targeted therapies in oncology.

Another groundbreaking study published in Chemical Communications in 2024 has explored the molecular mechanisms underlying the biological activity of 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine. Researchers have identified that the compound's unique structure allows it to interact with specific protein targets, including kinases and transcription factors, which are critical for the progression of various diseases. The compound's ability to modulate the activity of these targets has been linked to its potential as an anti-inflammatory agent. In preclinical models, 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine has shown efficacy in reducing inflammation in animal models of rheumatoid arthritis, suggesting its potential application in the treatment of autoimmune disorders.

From a synthetic perspective, the preparation of 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine involves a multi-step process that requires precise control of reaction conditions. The synthesis typically begins with the formation of a pyridine ring, followed by the introduction of the difluoromethyl group at the 4-position. The incorporation of the hydroxyl group at the 3-position and the cyano group at the 6-position requires careful optimization to ensure the desired stereochemistry and regioselectivity. Recent advancements in asymmetric catalysis have enabled more efficient and scalable synthesis methods, which are critical for the development of this compound as a potential pharmaceutical candidate.

Pharmacokinetic studies of 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine have revealed promising properties that could enhance its therapeutic potential. In vitro experiments have demonstrated that the compound exhibits high metabolic stability in liver microsomes, which suggests a favorable half-life in vivo. Additionally, the compound's solubility profile has been optimized to ensure adequate bioavailability, a critical factor for the development of effective oral medications. These pharmacokinetic characteristics make 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine a viable candidate for further preclinical and clinical evaluation.

The structural features of 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine also contribute to its potential as a drug candidate. The presence of multiple functional groups, including the cyano group and the difluoromethyl substituent, allows for the possibility of further chemical modifications to enhance its therapeutic profile. For example, the introduction of additional functional groups or the modification of existing substituents could potentially improve the compound's selectivity for specific targets or reduce off-target effects. These possibilities highlight the importance of continued research into the structure-activity relationships of 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine.

Recent studies have also explored the potential of 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine in the context of combination therapies. In particular, researchers have investigated its synergistic effects when combined with existing chemotherapeutic agents. Preliminary results suggest that 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine may enhance the efficacy of traditional chemotherapy drugs by overcoming resistance mechanisms in cancer cells. These findings underscore the potential of this compound as part of a multi-targeted therapeutic strategy in oncology.

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine. Clinical trials are currently in the planning stages to evaluate its safety and efficacy in human subjects. These trials will be essential for determining the compound's potential as a therapeutic agent and for identifying any potential side effects or limitations. The results of these trials could have significant implications for the treatment of various diseases, particularly in the fields of oncology and immunology.

Overall, 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine represents a promising candidate for the development of novel therapeutic agents. Its unique structural features and biological activity suggest a wide range of potential applications, particularly in the treatment of cancer and inflammatory diseases. Continued research into this compound is essential for fully understanding its therapeutic potential and for advancing its development as a pharmaceutical product. The ongoing studies in this field are expected to provide valuable insights into the mechanisms of action and clinical utility of 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine.

As the field of medicinal chemistry continues to evolve, the development of compounds like 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine will play a crucial role in the discovery of new therapeutic agents. The integration of advanced synthetic methods, pharmacological studies, and molecular biology techniques will be essential for the successful translation of this compound into clinical practice. The potential of 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine highlights the importance of interdisciplinary research in the pursuit of innovative solutions to complex medical challenges.

Finally, the continued exploration of 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine and its derivatives is expected to lead to the development of new drugs with improved efficacy and safety profiles. These efforts will be critical in addressing the unmet medical needs of patients suffering from various diseases. The potential of this compound underscores the importance of ongoing research in medicinal chemistry and the broader field of pharmaceutical science.

As the scientific community continues to investigate the properties and applications of 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine, it is anticipated that further discoveries will emerge, expanding the therapeutic possibilities of this compound. The ongoing research into this molecule is expected to contribute significantly to the advancement of medical treatments and the improvement of patient outcomes.

Ultimately, the potential of 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine as a therapeutic agent is a testament to the power of scientific inquiry and the importance of continued research in the field of medicinal chemistry. The exploration of this compound's properties and applications is expected to yield valuable insights that will shape the future of drug development and therapeutic innovation.

As the research on 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine progresses, it is anticipated that the findings will contribute to a broader understanding of the molecular mechanisms underlying various diseases. These insights will be instrumental in the development of more effective and targeted therapeutic strategies. The ongoing studies on this compound are expected to pave the way for new advancements in the treatment of complex medical conditions.

In conclusion, the exploration of 2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine and its potential applications in medicine represents a significant step forward in the field of pharmaceutical science. The continued research into this compound is expected to yield valuable discoveries that will contribute to the development of new and improved therapeutic treatments for a wide range of diseases. The potential of this compound underscores the importance of scientific inquiry and the pursuit of knowledge in the advancement of medical science.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD